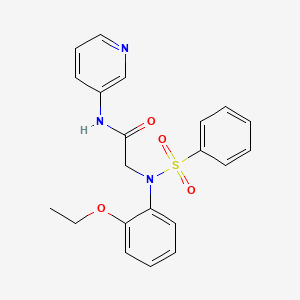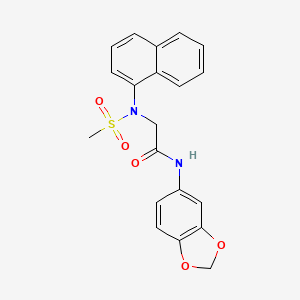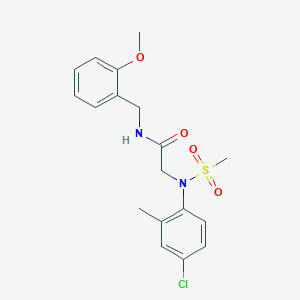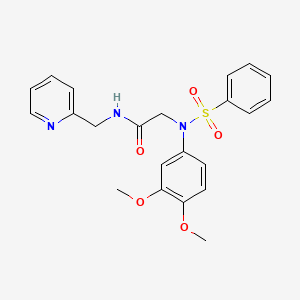
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide
Vue d'ensemble
Description
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as EPPTB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a protein called glycine transporter 2 (GlyT2), which plays a crucial role in the regulation of glycine levels in the brain.
Mécanisme D'action
GlyT2 is a protein that regulates the uptake of glycine in the brain. Glycine is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. The inhibition of GlyT2 by N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide leads to an increase in the levels of glycine in the synaptic cleft, which enhances the activity of NMDA receptors and GABA receptors. This modulation of neurotransmitter activity has been shown to have therapeutic potential in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on the brain. The inhibition of GlyT2 by this compound leads to an increase in the levels of glycine in the synaptic cleft, which enhances the activity of NMDA receptors and GABA receptors. This modulation of neurotransmitter activity has been shown to have a positive effect on cognitive function, memory, and learning.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has several advantages for lab experiments. It is a potent and selective inhibitor of GlyT2, which makes it an ideal tool for studying the role of glycine in the brain. However, this compound has some limitations as well. It is a relatively new compound, and its long-term effects on the brain are not yet fully understood. Moreover, this compound has a short half-life, which makes it difficult to administer in vivo.
Orientations Futures
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has shown promising results in preclinical studies for the treatment of various neurological disorders. However, there is still a lot of research that needs to be done to fully understand its therapeutic potential. Some of the future directions for research include investigating the long-term effects of this compound on the brain, developing more potent and selective inhibitors of GlyT2, and exploring the use of this compound in combination with other drugs for the treatment of neurological disorders.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research. Its inhibition of GlyT2 has shown promising results in preclinical studies for the treatment of various neurological disorders. However, there is still a lot of research that needs to be done to fully understand its therapeutic potential. This compound has several advantages for lab experiments, but it also has some limitations. Overall, this compound is a promising compound that has the potential to lead to the development of new treatments for neurological disorders.
Applications De Recherche Scientifique
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, epilepsy, and neuropathic pain. The inhibition of GlyT2 by this compound leads to an increase in the levels of glycine in the brain, which in turn enhances the activity of NMDA receptors and GABA receptors. This modulation of neurotransmitter activity has shown promising results in preclinical studies for the treatment of schizophrenia and neuropathic pain.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-2-28-20-13-7-6-12-19(20)24(29(26,27)18-10-4-3-5-11-18)16-21(25)23-17-9-8-14-22-15-17/h3-15H,2,16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGFDFJZOXEQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B3465841.png)
![N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3465850.png)
![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3465851.png)

![ethyl 4-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3465863.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3465868.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorophenyl)benzenesulfonamide](/img/structure/B3465872.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3465880.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)methanesulfonamide](/img/structure/B3465918.png)
![ethyl 4-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3465924.png)
![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3465932.png)
